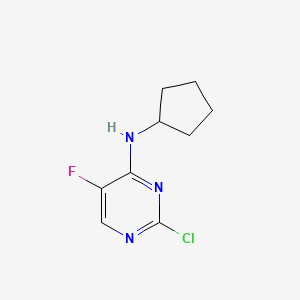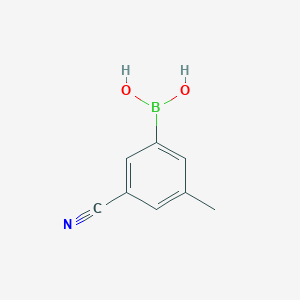
3-Cyano-5-methylphenylboronic acid
説明
3-Cyano-5-methylphenylboronic acid is a chemical compound with the molecular formula C8H8BNO2 . It has a molecular weight of 160.97 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Cyano-5-methylphenylboronic acid is 1S/C8H8BNO2/c1-6-2-7 (5-10)4-8 (3-6)9 (11)12/h2-4,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
3-Cyano-5-methylphenylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Physical And Chemical Properties Analysis
3-Cyano-5-methylphenylboronic acid is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 160.97 and a molecular formula of C8H8BNO2 .
科学的研究の応用
Organic Synthesis
“3-Cyano-5-methylphenylboronic acid” is often used in organic synthesis . It’s a boronic acid, which are commonly used reagents in organic chemistry due to their ability to form stable boronate esters and boronic acids .
Suzuki-Miyaura Coupling
One of the most significant applications of “3-Cyano-5-methylphenylboronic acid” is in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Drug Discovery
Boronic acids, including “3-Cyano-5-methylphenylboronic acid”, are also used in drug discovery. They can be used to create a wide range of biologically active compounds, and their unique properties make them useful in the development of new pharmaceuticals .
Material Science
In material science, boronic acids are used in the creation of organic materials. They can be used to create polymers with unique properties, and “3-Cyano-5-methylphenylboronic acid” could potentially be used in this application .
Biological Research
Boronic acids are also used in biological research. They can be used to study biological systems, and “3-Cyano-5-methylphenylboronic acid” could potentially be used in this application .
Environmental Science
In environmental science, boronic acids can be used in the detection of various environmental contaminants. “3-Cyano-5-methylphenylboronic acid” could potentially be used in this application .
Safety and Hazards
3-Cyano-5-methylphenylboronic acid is associated with certain hazards. It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . The compound is also associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing, and ensuring adequate ventilation .
作用機序
Target of Action
3-Cyano-5-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the 3-Cyano-5-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Cyano-5-methylphenylboronic acid . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various downstream effects such as the synthesis of pharmaceuticals and polymers .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and reactivity, which could influence its bioavailability .
Result of Action
The primary result of the action of 3-Cyano-5-methylphenylboronic acid is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 3-Cyano-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The presence of certain functional groups or impurities can potentially interfere with the reaction .
特性
IUPAC Name |
(3-cyano-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMWRQDWIZJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
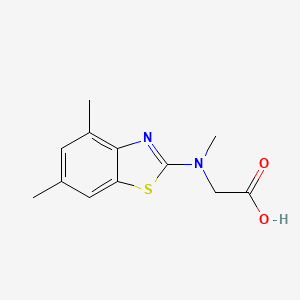
![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426473.png)
![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)
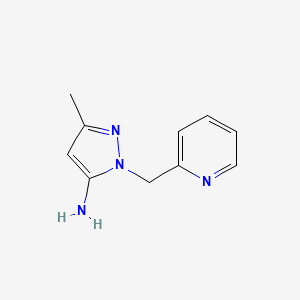
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)
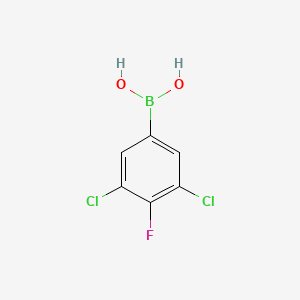
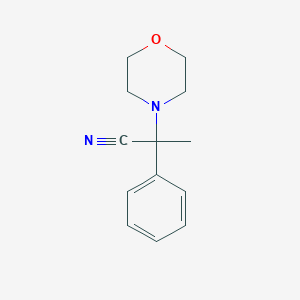
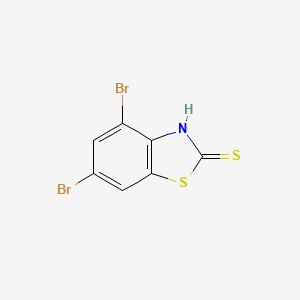
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
